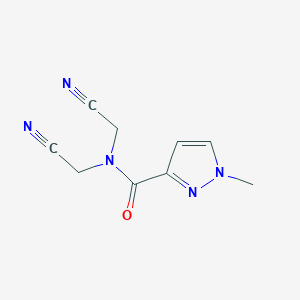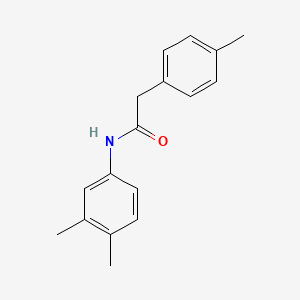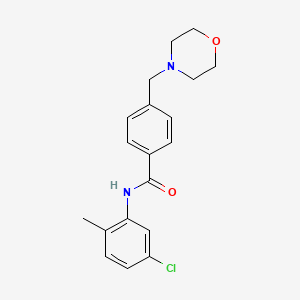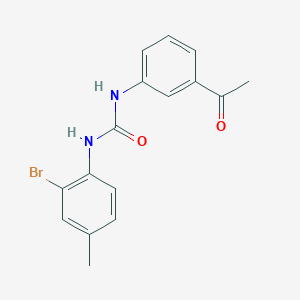![molecular formula C13H11F2N3O2S2 B5888238 4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)
4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as DBCO-PTS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a sulfonamide derivative that contains both a carbonothioyl and a diazirine functional group, making it an ideal candidate for bioconjugation and photoaffinity labeling experiments.
作用機序
The mechanism of action of 4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide is based on its ability to crosslink biomolecules through the formation of covalent bonds. When exposed to UV light, the diazirine functional group on this compound undergoes a photoreaction, resulting in the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby biomolecules, leading to the formation of a covalent bond. This process allows for the selective labeling of proteins and other biomolecules in complex mixtures.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the effects of this compound may vary depending on the specific application and experimental conditions.
実験室実験の利点と制限
4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide offers several advantages for lab experiments, including its high reactivity, selectivity, and versatility. This compound can be easily conjugated to a variety of biomolecules and has been shown to be effective in a wide range of applications. However, there are also limitations to the use of this compound, including its sensitivity to UV light and its potential for non-specific labeling.
将来の方向性
There are several future directions for the use of 4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide in scientific research. One potential application is in the development of targeted drug delivery systems. This compound can be conjugated to drugs and other therapeutics, allowing for targeted delivery to specific cells or tissues. Another area of future research is in the development of new photoaffinity labeling reagents that offer improved selectivity and sensitivity. Finally, there is also potential for the use of this compound in the development of new imaging agents for use in diagnostic and therapeutic applications.
In conclusion, this compound is a unique and versatile compound that has gained significant attention in the field of scientific research. Its ability to selectively label biomolecules has led to a wide range of applications, and its potential for use in drug delivery and imaging make it an exciting area of future research.
合成法
The synthesis of 4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide involves a multi-step process that starts with the reaction of 3,4-difluoroaniline with carbon disulfide to form 3,4-difluorophenyl isothiocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide to form this compound. The final compound is obtained in high yield and purity and can be further characterized using various spectroscopic techniques.
科学的研究の応用
4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been widely used in scientific research as a bioconjugation and photoaffinity labeling reagent. This compound can be easily conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids, using copper-free click chemistry. The resulting conjugates can be used for a variety of applications, including protein-protein interaction studies, drug discovery, and imaging.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2S2/c14-11-6-3-9(7-12(11)15)18-13(21)17-8-1-4-10(5-2-8)22(16,19)20/h1-7H,(H2,16,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYVWDXDWHBNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)




![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)
![N-ethyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5888232.png)

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)

